molecular formula C8H13NO3 B14427253 2-Formamido-2-methylpropyl prop-2-enoate CAS No. 81616-08-2

2-Formamido-2-methylpropyl prop-2-enoate

Cat. No.: B14427253
CAS No.: 81616-08-2
M. Wt: 171.19 g/mol
InChI Key: ASNCXYMYEKPZSY-UHFFFAOYSA-N
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Description

2-Formamido-2-methylpropyl prop-2-enoate is an organic compound with a complex structure that includes both amide and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-2-methylpropyl prop-2-enoate typically involves the reaction of 2-methylpropylamine with prop-2-enoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. The esterification process can be catalyzed by acidic or basic catalysts, depending on the desired reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and controlled reaction environments ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Formamido-2-methylpropyl prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

2-Formamido-2-methylpropyl prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Formamido-2-methylpropyl prop-2-enoate involves its interaction with various molecular targets. The compound’s amide and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pathways involved may include enzymatic hydrolysis and subsequent metabolic transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropyl prop-2-enoate: Lacks the formamido group, making it less reactive in certain biochemical applications.

    2-Formamidoethyl prop-2-enoate: Similar structure but with a different alkyl chain length, affecting its physical and chemical properties.

Uniqueness

2-Formamido-2-methylpropyl prop-2-enoate is unique due to the presence of both amide and ester functional groups, which confer distinct reactivity and versatility in various applications. Its specific structure allows for targeted interactions in biochemical and industrial processes, making it a valuable compound in research and development.

Properties

CAS No.

81616-08-2

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2-formamido-2-methylpropyl) prop-2-enoate

InChI

InChI=1S/C8H13NO3/c1-4-7(11)12-5-8(2,3)9-6-10/h4,6H,1,5H2,2-3H3,(H,9,10)

InChI Key

ASNCXYMYEKPZSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC(=O)C=C)NC=O

Origin of Product

United States

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